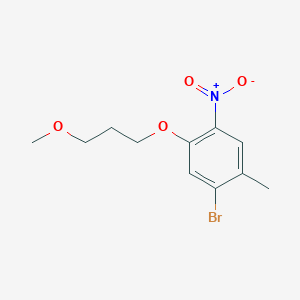
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a methoxypropoxy group, a methyl group, and a nitro group
Méthodes De Préparation
The synthesis of 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactionsIndustrial production methods may involve multi-step synthesis with purification processes to ensure the desired product’s purity and yield .
Analyse Des Réactions Chimiques
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include bromine, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene can be compared with similar compounds such as:
- 1-Bromo-5-chloro-4-(3-methoxypropoxy)-2-methylbenzene
- 1-Bromo-5-(3-methoxypropoxy)-2,4-dimethylbenzene
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their chemical properties and applications.
Propriétés
Formule moléculaire |
C11H14BrNO4 |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO4/c1-8-6-10(13(14)15)11(7-9(8)12)17-5-3-4-16-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
CMRLPDRPOCTNPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OCCCOC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
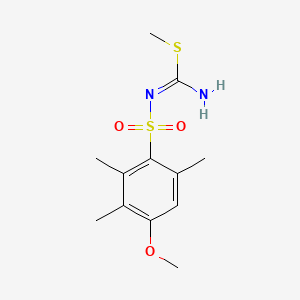
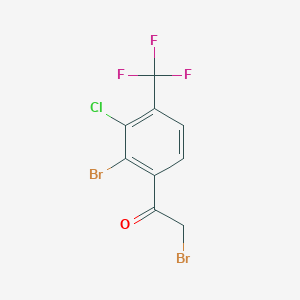

![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
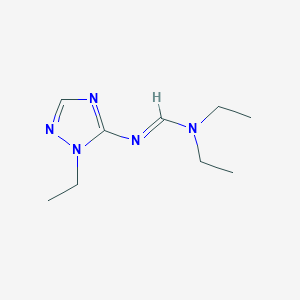
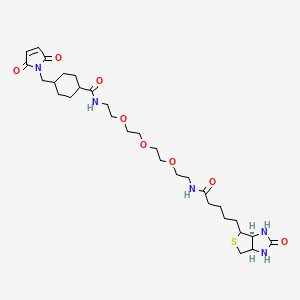
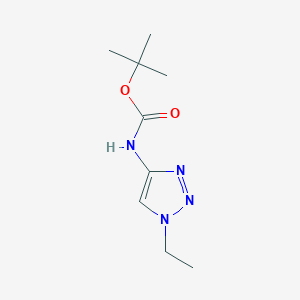
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
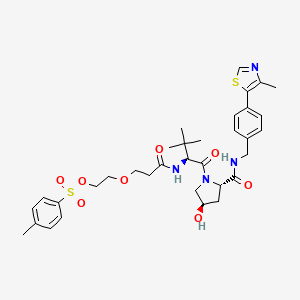
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
